5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 2-chloropropanoyl group, a thiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The thiazole ring can be synthesized via a cyclization reaction involving appropriate thioamide and nitrile precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or thiazole derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving piperazine and thiazole derivatives.
Mechanism of Action
The mechanism of action of 5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as G-protein-coupled receptors or enzymes involved in neurotransmitter pathways . The compound’s effects are likely mediated through modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also feature a piperazine ring and have been studied for their potential as dopamine receptor ligands.
2-Substituted Chiral Piperazines: These compounds share the piperazine core and have been synthesized for various pharmaceutical applications.
Functionalized 2-Aryl-5-(4-Piperazin-1-yl)oxazoles: These compounds are structurally similar and have been evaluated for their anticancer properties.
Uniqueness
5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile is unique due to its combination of a chloropropanoyl group, a thiazole ring, and a carbonitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
5-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4OS/c1-8(13)11(18)16-3-5-17(6-4-16)12-10(7-14)9(2)15-19-12/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVLVMLOCIYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N2CCN(CC2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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